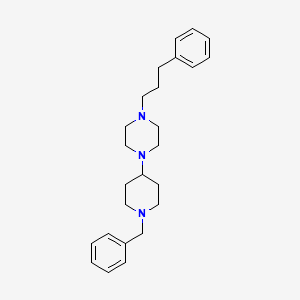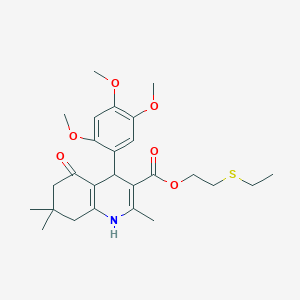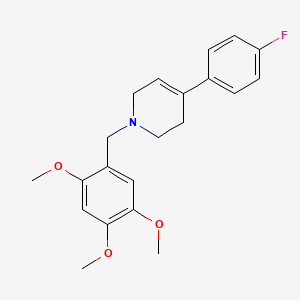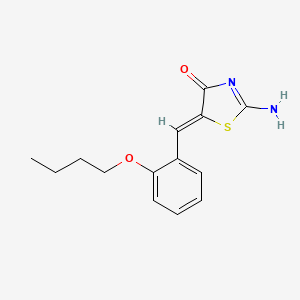![molecular formula C15H24F2N2 B5198375 N'-[(2,4-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5198375.png)
N'-[(2,4-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-difluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzyl chloride with N,N,N’-triethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, while the amine groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of difluorobenzyl alcohol or difluorobenzaldehyde.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(2,4-difluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the ethane-1,2-diamine backbone can facilitate interactions with various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]acetamide
- 2,4-difluorophenyl isocyanate
- N-(2,4-difluorophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness
N’-[(2,4-difluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is unique due to its specific combination of a difluorophenyl group and an ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F2N2/c1-4-18(5-2)9-10-19(6-3)12-13-7-8-14(16)11-15(13)17/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPTTYWVBSNFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5198316.png)

![2-methoxy-N-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B5198321.png)
![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)

![3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5198344.png)

![benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B5198373.png)

methanone](/img/structure/B5198388.png)

![N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5198405.png)
![1-[(3-Fluorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one](/img/structure/B5198413.png)
